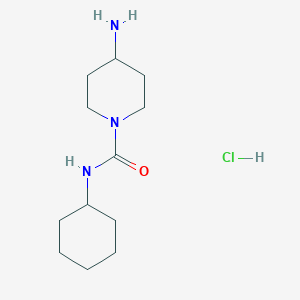

4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKNICIPCFMPLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry. The synthesis is strategically designed in two key stages: the formation of a Boc-protected intermediate followed by a final deprotection and salt formation step. This document will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the chosen methodology. All quantitative data is summarized for clarity, and the synthesis workflow is visually represented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its rigid, three-dimensional structure allows for the precise orientation of functional groups, facilitating interactions with biological targets. The title compound, this compound, incorporates this key moiety, making it a desirable intermediate for the synthesis of novel therapeutic agents. This guide outlines a reliable synthetic route starting from commercially available materials, emphasizing safety, efficiency, and scalability.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The final product is a hydrochloride salt of a primary amine, strongly indicating that the final step is an acid-mediated deprotection of a suitable N-protected precursor. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[3] This leads to the key intermediate, tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate. This intermediate can be synthesized by reacting a Boc-protected 4-aminopiperidine derivative with cyclohexyl isocyanate.

The overall synthetic strategy is as follows:

-

Step 1: Carboxamide Formation. Reaction of tert-butyl piperidin-4-ylcarbamate with cyclohexyl isocyanate to form the N-cyclohexylcarboxamide at the piperidine nitrogen.

-

Step 2: Boc Deprotection and Salt Formation. Removal of the Boc protecting group from the 4-amino position using hydrochloric acid to yield the final product as its hydrochloride salt.

This pathway is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the proposed reactions.

Synthesis Pathway Visualization

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: A two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate

Rationale: This reaction involves the nucleophilic addition of the secondary amine of tert-butyl piperidin-4-ylcarbamate to the electrophilic carbon of cyclohexyl isocyanate. The reaction is typically carried out in an aprotic solvent to prevent any side reactions with the isocyanate. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices. The reaction is generally exothermic and proceeds smoothly at room temperature.

Materials:

-

tert-butyl piperidin-4-ylcarbamate (1.0 eq)

-

Cyclohexyl isocyanate (1.05 eq)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate and anhydrous DCM.

-

Stir the mixture until the starting material is fully dissolved.

-

Slowly add cyclohexyl isocyanate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate as a white solid.

Step 2: Synthesis of this compound

Rationale: The final step is the deprotection of the Boc group under acidic conditions. A solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane or ethyl acetate, is commonly used for this transformation.[4][5] The mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.[6] The resulting primary amine is then protonated by the excess HCl to form the hydrochloride salt, which often precipitates from the reaction mixture.

Materials:

-

tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate (1.0 eq)

-

4M HCl in 1,4-dioxane (or a suitable alternative)

-

Diethyl ether (for washing)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.

-

Add a 4M solution of HCl in 1,4-dioxane to the stirred solution at room temperature.

-

Stir the mixture for 1-3 hours. The product will likely precipitate as a white solid.[4]

-

Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Data Summary

| Step | Reaction | Starting Material | Reagent(s) | Solvent | Typical Yield | Purity (by HPLC) |

| 1 | Carboxamide Formation | tert-butyl piperidin-4-ylcarbamate | Cyclohexyl isocyanate | DCM | 90-95% | >98% |

| 2 | Boc Deprotection | tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate | 4M HCl in 1,4-dioxane | Dioxane | 95-99% | >99% |

Conclusion

The synthetic pathway detailed in this guide provides an efficient and reliable method for the preparation of this compound. The two-step sequence, commencing with commercially available starting materials, is characterized by high yields and the production of a high-purity final product. The methodologies described are well-established in organic synthesis and can be readily implemented in a standard laboratory setting. This guide serves as a valuable resource for researchers requiring access to this important synthetic building block.

References

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.

- Experimental procedure for deprotection of Boc-protected amines. Benchchem.

- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.

-

How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Available at: [Link]

-

4-Amino-1-Boc-piperidine. PubChem. Available at: [Link]

-

Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Chembiochem. Available at: [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

An In-depth Technical Guide to 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of chemical research and drug discovery, we often encounter compounds that, despite their commercial availability and intriguing structural motifs, lack a comprehensive public profile. "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" is one such molecule. This guide serves as a technical exploration of its chemical properties, framed within the broader context of its structural class. As a Senior Application Scientist, my objective is to provide a document that is both scientifically rigorous and practically insightful. We will delve into the established information, extrapolate potential characteristics based on analogous structures, and clearly delineate the current gaps in our knowledge. This approach is designed to empower researchers to make informed decisions when handling and investigating this compound, while also highlighting opportunities for novel research to fill the existing voids.

Chemical Identity and Structural Elucidation

At the heart of any chemical investigation lies a precise understanding of the molecule's identity and architecture.

Nomenclature and Identification

Proper identification is crucial for regulatory compliance, literature searches, and unambiguous scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride | [1] |

| CAS Number | 1158602-24-4 | [1] |

| Molecular Formula | C₁₂H₂₄ClN₃O | [1] |

| Molecular Weight | 261.79 g/mol | [2] |

| Canonical SMILES | Cl.NC1CCN(C(=O)NC2CCCCC2)CC1 | [1] |

| InChI | InChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H | [1] |

| InChI Key | IRKNICIPCFMPLU-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure of this compound combines several key functional groups that dictate its chemical behavior.

The molecule features a central piperidine ring, a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The 4-position is substituted with a primary amine, a potential site for hydrogen bonding and salt formation. The piperidine nitrogen is part of a carboxamide linkage to a cyclohexyl group. The hydrochloride salt form suggests that one of the basic nitrogen atoms is protonated, likely the more basic piperidine ring nitrogen or the exocyclic primary amine, which enhances aqueous solubility.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |

| Melting Point | Likely a high-melting solid | As a hydrochloride salt of an organic molecule with multiple hydrogen bond donors and acceptors, strong intermolecular forces are expected, leading to a relatively high melting point. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. The presence of polar functional groups (amine, amide) also contributes to solubility in polar solvents. |

| pKa | Two pKa values are expected: one for the piperidinyl nitrogen and one for the 4-amino group, likely in the range of 8-10. | Aliphatic amines typically have pKa values in this range. The exact values would be influenced by the electronic effects of the carboxamide group. |

| LogP | The LogP of the free base is likely to be in the range of 1.5-2.5. | This is an estimation based on the presence of both lipophilic (cyclohexyl, piperidine ring) and hydrophilic (amine, amide) groups. For comparison, the calculated LogP of the similar N-Cyclohexylpiperidine-4-carboxamide is 1.8567.[3] |

Synthesis and Potential Impurities

While a specific, published synthetic route for this compound has not been identified in the current search, a plausible retrosynthetic analysis can be proposed based on common organic chemistry transformations.

A likely synthetic approach would involve the coupling of a protected 4-aminopiperidine derivative, such as 4-amino-1-Boc-piperidine, with cyclohexyl isocyanate. Subsequent deprotection of the Boc group under acidic conditions would yield the desired product.

Potential Impurities:

-

Unreacted Starting Materials: Residual 4-amino-1-Boc-piperidine or cyclohexyl isocyanate.

-

Byproducts of the Coupling Reaction: Di-substituted ureas or other side products.

-

Incomplete Deprotection: The Boc-protected intermediate could remain.

-

Regioisomers or Stereoisomers: Depending on the synthetic route, other isomers could be formed.

The purity of the final compound is often stated by commercial suppliers to be around 95%, indicating the presence of such impurities.[1]

Analytical Methodologies

A robust analytical strategy is essential for the quality control and characterization of any chemical entity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile organic molecules.

Recommended HPLC Method:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the main compound from potential impurities.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) should be effective, as the molecule lacks a strong chromophore. Mass spectrometric (MS) detection would provide greater specificity and structural information.

One commercial supplier indicates the availability of HPLC and LC-MS data, suggesting these are appropriate analytical techniques.[2]

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the protons on the cyclohexyl and piperidine rings would be expected in the aliphatic region (1-4 ppm). The NH and NH₂ protons would likely appear as broad signals.

-

¹³C NMR: Resonances for the carbonyl carbon of the carboxamide (around 160-170 ppm) and the aliphatic carbons of the two rings would be observed.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and C-N stretching would be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base, and fragmentation patterns could help to confirm the structure.

Pharmacological Context and Research Potential

There is no direct, published research on the pharmacological activity of this compound. However, the 4-aminopiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.

Potential Areas of Investigation Based on Analogous Structures:

-

Cognition Enhancement: Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs.[4]

-

Antiviral Activity: The 4-aminopiperidine motif is a key component of CCR5 antagonists, which are being explored as HIV-1 entry inhibitors.[5]

-

Metabolic Disorders: Certain piperidine derivatives have been identified as partial agonists of the farnesoid X receptor (FXR), with potential applications in treating metabolic dysfunction-associated steatohepatitis (MASH).[6]

The presence of the N-cyclohexyl-1-carboxamide group will significantly influence the lipophilicity and steric bulk of the molecule, which in turn will affect its binding to biological targets. The primary amino group at the 4-position provides a key interaction point for hydrogen bonding.

Stability and Handling

Stability Profile

The stability of a compound is a critical factor in its handling, storage, and formulation. While specific stability data is lacking, potential degradation pathways can be inferred.

Potential Degradation Pathways:

-

Hydrolysis: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, although amides are generally more stable than esters.

-

Oxidation: The primary and secondary amine functionalities could be prone to oxidation.

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to fully characterize the stability of this molecule and identify its degradation products.[3][7]

Safety and Handling

A safety data sheet (SDS) for this compound is available from some suppliers.[8] It is crucial to consult the most recent SDS before handling the compound. General precautions for handling chemical compounds should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion and Future Directions

This compound represents a chemical entity with a foundation in a pharmacologically significant structural class. This guide has synthesized the available information and provided a scientifically grounded framework for its further investigation. The clear gaps in our knowledge of its physicochemical properties, spectroscopic data, and biological activity present a compelling opportunity for original research. Elucidation of these properties would not only contribute to the broader understanding of 4-aminopiperidine derivatives but could also unveil novel therapeutic potential for this specific molecule. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the study of this intriguing compound.

References

-

Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306. [Link]

-

Palani, A., Rao, A. V., Chen, L., Qin, J., V, R., & V, S. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3467–3470. [Link]

-

Yu, Q., Tan, D., Li, J., Liu, Y., Li, Y., Chen, Y., ... & Yu, K. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

Sources

- 1. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1158602-24-4|this compound|BLD Pharm [bldpharm.com]

- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

An Integrated Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride

A Senior Application Scientist's Guide

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of all subsequent research and development in the pharmaceutical sciences. This guide provides an in-depth, field-proven methodology for the complete molecular structure elucidation of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride (Molecular Formula: C₁₂H₂₄ClN₃O, Molecular Weight: 261.79 g/mol )[1]. We move beyond a simple recitation of techniques, instead detailing a holistic and self-validating analytical strategy. This whitepaper explains the causality behind the selection of orthogonal analytical methods—including High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—to construct an unassailable structural proof. Detailed protocols and data interpretation frameworks are provided for each technique, designed for researchers, analytical scientists, and drug development professionals who require absolute certainty in molecular characterization.

The Strategic Imperative: An Orthogonal Approach

This guide follows a logical workflow that begins with confirming the elemental composition and proceeds through mapping the molecular framework, identifying functional groups, and finally, determining the precise three-dimensional arrangement of atoms in space.

Caption: A strategic workflow for molecular structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming the Foundation

Expertise: The first step is to confirm the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique ideal for polar molecules, minimizing fragmentation and ensuring the observation of the molecular ion.[4]

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive Ion Mode (ESI+).

-

Mass Range: Scan from m/z 100 to 500.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

-

Data Acquisition: Acquire the spectrum, focusing on the isotopic distribution and accurate mass of the most abundant ion.

Expected Data & Interpretation: The compound is a hydrochloride salt. In the ESI+ source, we expect to detect the protonated free base, not the intact salt.

-

Free Base Formula: C₁₂H₂₂N₂O

-

Exact Mass (Monoisotopic): 210.1732 u

-

Protonated Molecule [M+H]⁺: C₁₂H₂₃N₂O⁺

-

Expected m/z: 211.1805 u

The primary goal is to match the experimentally observed m/z to the theoretical value. A mass error of <5 ppm provides strong evidence for the proposed elemental composition. Fragmentation analysis (MS/MS) can further support the structure by identifying characteristic losses, such as the cleavage of the carboxamide bond to produce acylium ions or the loss of the cyclohexyl group.[5][6]

| Fragment | Formula | Expected m/z | Causality |

| [M+H]⁺ | C₁₂H₂₃N₂O⁺ | 211.1805 | Parent Ion (Protonated Free Base) |

| [M+H - C₆H₁₁N]⁺ | C₆H₁₂NO⁺ | 114.0862 | α-cleavage at the carboxamide N-cyclohexyl bond |

| [C₅H₁₀N-C=O]⁺ | C₆H₁₀NO⁺ | 112.0757 | Acylium ion from piperidine ring |

| [C₆H₁₁]⁺ | C₆H₁₁⁺ | 83.0855 | Cyclohexyl cation |

FTIR Spectroscopy: A Rapid Functional Group Screen

Expertise: FTIR provides a quick, non-destructive confirmation of the key functional groups predicted by the name "4-amino-N-cyclohexylpiperidine-1-carboxamide". This rapid check ensures the gross structural features are present before investing significant time in more complex analyses like NMR.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry hydrochloride salt powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR stage.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction on the resulting spectrum.

Expected Data & Interpretation: The spectrum should display characteristic absorption bands confirming the presence of amine, amide, and alkane functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3200 (broad) | N-H Stretch | Primary Amine (NH₂) & Amide (N-H) | Confirms the presence of both amine and amide groups. Broadening indicates hydrogen bonding, expected in the solid state.[7][8] |

| 2930 & 2850 | C-H Stretch | Alkane (CH₂) | Confirms the piperidine and cyclohexyl aliphatic structures.[9] |

| ~1640 (strong) | C=O Stretch (Amide I) | Carboxamide | A strong, sharp peak is definitive for the carbonyl group in the amide.[10] |

| ~1550 | N-H Bend (Amide II) | Carboxamide | A secondary characteristic peak for the amide linkage. |

| 1300-1000 | C-N Stretch | Amine & Amide | Confirms the carbon-nitrogen bonds. |

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

Expertise: NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[11] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary to assign every proton and carbon and to piece together the molecular fragments. The choice of a deuterated solvent is critical; DMSO-d₆ is often ideal for hydrochloride salts as it solubilizes the sample and its N-H and O-H protons are typically observable.

Protocol: Multidimensional NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate CH, CH₂, and CH₃ groups.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds. This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.

-

Caption: Using 2D NMR to establish connectivity between molecular fragments.

Expected Data & Interpretation:

-

¹H NMR: Expect a complex aliphatic region (1.0-4.0 ppm) corresponding to the cyclohexyl and piperidine protons. The amide N-H proton will likely appear as a doublet downfield (~7.5-8.5 ppm). The amine protons (now -NH₃⁺ as the hydrochloride salt) will be a broad signal. Integration of the peaks should correspond to the number of protons in each environment.

-

¹³C NMR: Expect 11 unique carbon signals (the two axial/equatorial carbons on the piperidine ring at positions 3 and 5 may be equivalent, depending on the rate of ring flipping). The carbonyl carbon (C=O) will be the most downfield signal (~170 ppm).

-

COSY: Will reveal the H-H coupling networks within the cyclohexyl ring and separately within the piperidine ring.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal.

-

HMBC: This is the key experiment for final confirmation. Critical correlations to look for are:

-

From the amide N-H proton to the C1 carbon of the cyclohexyl ring.

-

From the amide N-H proton to the carbonyl carbon.

-

From the piperidine protons at C2/C6 to the carbonyl carbon.

-

These correlations unambiguously connect the three major fragments of the molecule.

-

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise: While the combination of MS and NMR provides overwhelming evidence for the molecular structure, single-crystal X-ray diffraction offers the ultimate, irrefutable proof.[12][13] It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the bond lengths, bond angles, and the location of the chloride counter-ion relative to the protonated amine.[14][15][16]

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Growing a diffraction-quality single crystal is often the most challenging step. Slow evaporation is a common method. Dissolve the compound in a minimal amount of a polar solvent (e.g., ethanol or methanol) and add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid. Seal the vial and allow the solvent to evaporate slowly over several days.

-

Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Data & Interpretation: The output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data will confirm:

-

The exact connectivity previously deduced by NMR.

-

The chair conformations of the piperidine and cyclohexyl rings.

-

The location of protonation: The data will show the chloride ion (Cl⁻) in close proximity to the protonated 4-amino group (-NH₃⁺), confirming the structure as a hydrochloride salt at that position.

-

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the -NH₃⁺ group, the amide N-H, and the chloride ion.

Conclusion: A Unified Structural Assignment

The molecular structure of this compound is definitively confirmed through the strategic integration of orthogonal analytical techniques. HRMS establishes the correct elemental formula. FTIR rapidly confirms the presence of the required functional groups. An extensive suite of 1D and 2D NMR experiments elucidates the complete covalent bonding framework and atomic connectivity in solution. Finally, single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule in the solid state, validating the previous findings and confirming the specific location of the hydrochloride salt formation. This rigorous, multi-faceted approach provides the highest level of confidence required for advancing a compound in a research or drug development pipeline.

References

- Vertex AI Search. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

- Unknown Source. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.

- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.

- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.

- Chemass. Pharmaceutical Impurity Analysis Overview.

- JoVE. (2024).

- Chemistry LibreTexts. (2023). 12.

- University of Leeds.

- BLD Pharm. 1158602-24-4|this compound.

- Chemistry LibreTexts. (2021). 8.

- Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term.

- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

- PubMed. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine.

- ResearchGate. Single-crystal X-ray structure of the hydrochloride salt of compound 1.

- SpectraBase. 4-Aminopiperidine - Optional[FTIR] - Spectrum.

- Unknown Source. (2012).

- ResearchGate. (2023). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).

- PubMed. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole.

- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)

Sources

- 1. 1158602-24-4|this compound|BLD Pharm [bldpharm.com]

- 2. fiveable.me [fiveable.me]

- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" CAS number 1158602-24-4

An In-depth Technical Guide to 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride (CAS: 1158602-24-4) for Advanced Research Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of versatile chemical scaffolds is paramount to the successful development of novel therapeutics. This compound, identified by CAS number 1158602-24-4, represents a key molecular building block with significant potential for these endeavors.[1] Its structure, featuring a piperidine core, a primary amine, and an N-cyclohexylcarboxamide group, offers multiple points for chemical modification and interaction with biological targets.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development scientists. It moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on the compound's synthesis, potential applications in screening campaigns, and essential handling protocols. The focus is on the causality behind experimental design, empowering researchers to effectively integrate this compound into their discovery workflows.

Core Physicochemical and Structural Characteristics

The utility of any chemical tool begins with a thorough understanding of its fundamental properties. This compound is a solid material at room temperature, characterized by the structural features and identifiers summarized below.

| Property | Value | Source |

| CAS Number | 1158602-24-4 | [1][2] |

| Molecular Formula | C₁₂H₂₄ClN₃O | [2] |

| Molecular Weight | 261.79 g/mol | [2] |

| IUPAC Name | 4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride | [2] |

| Purity | Typically ≥95% | [2] |

| Physical Form | Solid | |

| InChI Key | IRKNICIPCFMPLU-UHFFFAOYSA-N | [2] |

| Canonical SMILES | Cl.NC1CCN(C(=O)NC2CCCCC2)CC1 | [2] |

The molecule's architecture is a deliberate combination of functional groups essential for medicinal chemistry. The piperidine ring provides a common, conformationally restricted scaffold. The 4-amino group acts as a potent hydrogen bond donor and a crucial vector for synthetic elaboration, while the N-cyclohexylcarboxamide moiety imparts lipophilicity and additional hydrogen bonding capabilities, which can be critical for modulating pharmacokinetic properties and target affinity.

Synthetic Strategy and Characterization

While specific manufacturing protocols are often proprietary, a robust and logical synthetic pathway can be devised from established principles of organic chemistry. The following represents a plausible and efficient approach for laboratory-scale synthesis, emphasizing the rationale behind each step.

Proposed Synthetic Workflow

The key to this synthesis is strategic protection and deprotection. The 4-amino group is significantly more nucleophilic than the parent piperidine's secondary amine. However, to ensure selective and high-yield formation of the carboxamide at the 1-position, protecting the 4-amino group is the most prudent strategy.

Caption: Plausible 2-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process checks and final analytical characterization.

Step 1: Carboxamide Formation

-

Rationale: To selectively form the carboxamide on the piperidine nitrogen, we react a commercially available, Boc-protected 4-aminopiperidine with cyclohexyl isocyanate. The isocyanate is highly reactive towards the secondary amine, leading to a clean urea-type linkage.

-

Procedure:

-

Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

To this stirring solution, add cyclohexyl isocyanate (1.05 eq) dropwise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 2-4 hours).

-

Upon completion, concentrate the reaction mixture in vacuo to yield the crude Boc-protected intermediate. This product can often be carried forward without further purification.

-

Step 2: Boc Deprotection and Salt Formation

-

Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid like hydrochloric acid simultaneously removes the Boc group and forms the hydrochloride salt of the now-free primary amine, yielding the final desired product.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in a minimal amount of methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours. Formation of a precipitate is typically observed.

-

Monitor for the disappearance of the protected intermediate by TLC or LC-MS.

-

Upon completion, filter the resulting solid, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum.

-

Purification and Analytical Characterization

-

Purification: The final product is often of high purity after filtration and washing. If required, recrystallization from an appropriate solvent system (e.g., methanol/ether) can be performed.

-

Identity and Purity Confirmation:

-

¹H NMR: The proton NMR spectrum should confirm the presence of signals corresponding to the cyclohexyl and piperidine ring protons, with appropriate integrations. The disappearance of the large singlet for the Boc group's t-butyl protons (~1.4 ppm) is a key indicator of successful deprotection.

-

LC-MS: This provides a precise mass measurement corresponding to the molecular ion of the free base (C₁₂H₂₃N₃O), confirming the molecular weight, and the purity can be assessed by the peak area at a relevant UV wavelength (e.g., 210 nm).[3]

-

Research Applications and Strategic Workflows

The primary value of this compound in a research context is as a versatile building block for creating libraries of more complex molecules or as a fragment in initial screening campaigns.[3][4]

Conceptual Workflow in Drug Discovery

This compound is an ideal starting point for a drug discovery cascade, particularly in lead generation and optimization phases. Its utility stems from the strategically placed 4-amino group, which serves as a handle for diversification.

Caption: Role of the compound in a drug discovery workflow.

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 261.79 g/mol , the compound falls within the accepted range for a fragment. FBDD is a powerful technique where low-molecular-weight compounds ("fragments") are screened for weak but efficient binding to a protein target.

High-Level Protocol: Thermal Shift Assay (TSA) Screening

-

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding. A ligand that binds to and stabilizes a protein will increase its melting temperature (Tₘ).

-

Procedure:

-

Prepare a stock solution of the target protein in a suitable buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

In a 96- or 384-well PCR plate, aliquot the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the compound to a final desired concentration. Include appropriate controls (protein + dye only, buffer + dye).

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a melt-curve experiment, gradually increasing the temperature and monitoring fluorescence. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

Analyze the resulting melt curves. The Tₘ is the inflection point of the curve. A positive "hit" is identified by a significant positive shift in Tₘ for the wells containing the compound compared to the control.

-

Application as a Scaffold for Lead Optimization

A confirmed "hit" from an FBDD screen is often a low-affinity binder. The next critical phase is to grow the fragment into a more potent lead compound. The 4-amino group is the ideal anchor point for this chemical elaboration. By performing reactions such as reductive amination, acylation, or sulfonylation at this position, chemists can rapidly generate a library of analogues to build out a structure-activity relationship (SAR) and improve potency and selectivity.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable. This compound is classified as harmful and an irritant.[2]

| Hazard Type | GHS Classification & Statement | Precautionary Measures |

| Acute Toxicity | GHS07 - H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[2] |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water.[2][5] |

| Eye Irritation | H319: Causes serious eye irritation. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[2][5] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2][6] |

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are readily accessible.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than just an entry in a chemical catalog; it is a strategically designed molecular tool. Its value lies not in a known, potent biological activity of its own, but in its potential as a starting point for innovation. For research teams engaged in fragment-based screening and medicinal chemistry, this compound offers a robust, versatile, and synthetically tractable scaffold. By understanding its properties, synthetic logic, and potential applications as outlined in this guide, scientists can leverage this building block to accelerate the journey from initial hit discovery to optimized lead candidates.

References

- 4-cyano-N-cyclohexylpiperidine-1-carboxamide | Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 4 - SAFETY DATA SHEET. (n.d.).

- This compound - Safety Data Sheet. (2022-08-11). ChemicalBook.

- This compound - Fluorochem. (n.d.).

- 1158602-24-4|this compound|BLD Pharm. (n.d.).

- 4 - Safety Data Sheet. (n.d.). aapptec.

- 4-amino-N-cyclohexyl-1-piperidinecarboxamide hydrochloride | 1158602-24-4 - Sigma-Aldrich. (n.d.).

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride

Foreword: From Structure to Function

In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic agent is one of rigorous scientific inquiry. The compound at the center of this guide, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride, represents a fascinating structural motif with latent therapeutic potential. While direct pharmacological data on this specific molecule remains nascent, its constituent chemical features—a 4-aminopiperidine core linked to a cyclohexyl carboxamide—place it within a class of compounds known for a remarkable diversity of biological activities.[1][2][3]

This technical guide is designed for researchers, scientists, and drug development professionals. It will not present a known, established mechanism of action. Instead, it will serve as a strategic roadmap, a methodological whitepaper on how to systematically investigate and elucidate the pharmacological identity of this compound. We will leverage established knowledge of analogous structures to formulate hypotheses and detail the experimental cascades required to test them. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for discovery.

Structural Dissection and Mechanistic Hypotheses

The chemical architecture of this compound provides the foundational clues to its potential biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of approved drugs targeting the central nervous system, inflammation, and infectious diseases.[2][3] The addition of the amino and N-cyclohexylcarboxamide moieties introduces specific hydrogen bonding and hydrophobic interaction capabilities, which dictate its potential binding partners.

Based on extensive literature precedent for structurally related piperidine carboxamides and 4-aminopiperidines, we can postulate several primary mechanistic avenues to explore:

-

Hypothesis 1: Ion Channel Modulation. Piperidine carboxamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key integrator of noxious stimuli, suggesting a potential role in analgesia.[4]

-

Hypothesis 2: Enzyme Inhibition. This class of compounds has shown inhibitory activity against a variety of enzymes:

-

Proteasome Inhibition: Certain piperidine carboxamides act as species-selective inhibitors of the Plasmodium falciparum proteasome, indicating potential as antimalarial agents.[5]

-

Calpain Inhibition: Derivatives have been shown to inhibit calpains, cysteine proteases involved in neurodegenerative processes, hinting at anticonvulsant or neuroprotective properties.[6]

-

Protein Kinase B (Akt) Inhibition: 4-aminopiperidine derivatives have been developed as potent and orally bioavailable inhibitors of Akt, a central node in cancer cell survival pathways.[7]

-

-

Hypothesis 3: Disruption of Fungal Ergosterol Biosynthesis. The 4-aminopiperidine scaffold is present in antifungal agents that inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[8]

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

Experimental Roadmap for Mechanistic Elucidation

This section provides a series of detailed, self-validating experimental protocols to dissect the mechanism of action of this compound.

Initial Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify any observable biological activity. This is crucial for prioritizing which mechanistic pathway to investigate first.

Experimental Protocol: High-Content Cellular Imaging Assay

-

Cell Line Selection: Utilize a panel of diverse human cell lines (e.g., HEK293 for general cytotoxicity, a cancer cell line like A549, a neuronal cell line like SH-SY5Y, and a fungal strain like Candida albicans).

-

Compound Treatment: Treat cells with a concentration gradient of the test compound (e.g., from 10 nM to 100 µM) for 24-48 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes to label various cellular compartments and markers (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and a viability dye like Calcein AM/Ethidium Homodimer).

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Analyze the images to quantify a multiparametric set of cellular features, including cell count, nuclear morphology, mitochondrial integrity, cytoskeletal structure, and cell viability.

Causality and Interpretation: This unbiased screen can reveal unexpected cellular effects. For instance, significant cytotoxicity in cancer cells might prioritize the Akt inhibition hypothesis. Antifungal activity would point towards the ergosterol biosynthesis pathway. Specific morphological changes in neuronal cells could suggest ion channel or calpain modulation.

Workflow Diagram: Phenotypic Screening

Caption: High-content screening workflow for initial bioactivity assessment.

Target-Based Assays for Hypothesis Validation

Based on the phenotypic screening results, or pursued in parallel, are target-specific biochemical and biophysical assays.

2.2.1. Protocol: Fluorometric TRPV1 Antagonist Assay

-

Principle: This assay measures changes in intracellular calcium in response to a TRPV1 agonist in the presence or absence of the test compound.

-

Methodology:

-

Culture HEK293 cells stably expressing human TRPV1.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate cells with varying concentrations of this compound or a known TRPV1 antagonist (positive control).

-

Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).

-

Measure the fluorescence intensity over time using a plate reader.

-

-

Interpretation: A dose-dependent decrease in the capsaicin-induced fluorescence signal indicates antagonistic activity at the TRPV1 channel.

2.2.2. Protocol: Proteasome Activity Assay

-

Principle: This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

-

Methodology:

-

Purify or obtain commercially available 20S proteasome (human and, if applicable, from a pathogen like P. falciparum).

-

Incubate the proteasome with the test compound at various concentrations.

-

Add a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Monitor the increase in fluorescence over time as the substrate is cleaved.

-

-

Interpretation: Inhibition of the fluorescence increase in a dose-dependent manner suggests proteasome inhibition. Comparing activity against human versus pathogenic proteasomes can reveal selectivity.[5]

2.2.3. Protocol: In Vitro Kinase Inhibition Assay (Akt)

-

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the Akt kinase.

-

Methodology:

-

Use a commercially available Akt kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™).

-

Incubate recombinant Akt enzyme with the test compound and a specific peptide substrate in the presence of ATP.

-

Quantify the amount of phosphorylated substrate or the amount of ADP produced.

-

-

Interpretation: A reduction in substrate phosphorylation or ADP production indicates inhibition of Akt. IC50 values can be calculated to determine potency.[7]

Data Presentation: Summary of In Vitro Target-Based Assays

| Assay Type | Target | Endpoint Measured | Potential Interpretation |

| Fluorometric Calcium Assay | TRPV1 Ion Channel | Inhibition of agonist-induced Ca2+ influx | Analgesic Potential |

| Proteasome Activity Assay | 20S Proteasome (human, P. falciparum) | Inhibition of substrate cleavage (fluorescence) | Antimalarial/Anticancer Potential |

| In Vitro Kinase Assay | Akt (Protein Kinase B) | Inhibition of substrate phosphorylation | Anticancer Potential |

| Calpain Activity Assay | µ-Calpain | Inhibition of substrate cleavage (fluorescence) | Neuroprotective Potential |

| Ergosterol Biosynthesis Assay | Fungal Sterol Pathway Enzymes | Alteration of sterol profile (GC-MS) | Antifungal Potential |

Delving Deeper: Cellular and Pathway Analysis

Positive hits from in vitro assays must be validated in a cellular context to confirm on-target activity and understand downstream consequences.

3.1. Validating Akt Inhibition in Cancer Cells

If the compound inhibits recombinant Akt, the next step is to confirm this in a relevant cancer cell line (e.g., one with a hyperactive PI3K/Akt pathway).

Experimental Protocol: Western Blot Analysis of Akt Signaling

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., PC-3) and starve overnight to reduce basal signaling. Treat with the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) to activate the Akt pathway.

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated downstream targets (e.g., p-PRAS40), and a loading control (e.g., GAPDH).

-

Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Densitometrically quantify the band intensities.

Interpretation: A dose-dependent decrease in the ratio of p-Akt to total Akt, and a similar decrease in the phosphorylation of its downstream targets, confirms that the compound inhibits the Akt signaling pathway in a cellular environment.

Signaling Pathway Diagram: Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action for this compound. By progressing from broad phenotypic screening to specific target-based assays and finally to cellular pathway analysis, researchers can build a robust, evidence-based understanding of the compound's pharmacological profile. Each experimental stage is designed to be self-validating, ensuring that subsequent, more resource-intensive studies are built on a solid foundation. The true potential of this molecule—be it as an analgesic, an anticancer agent, an antimalarial, or an antifungal—awaits discovery through the rigorous application of these scientific principles. The path forward involves not just executing these protocols, but also interpreting the results with insight, leading to the next logical steps in the drug discovery and development pipeline, such as lead optimization, pharmacokinetic studies, and in vivo efficacy models.

References

- Kirkman, L. A., et al. (2022).

- Chemchart. (n.d.). 1,3-Dicyclohexylurea (2387-23-7). Chemchart.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharmaexcipients.

- Dvorak, C. A., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- MDPI. (n.d.).

- National Center for Biotechnology Inform

- Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.

- Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed.

- Gfrerer, M., et al. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unveiling the Therapeutic Landscape of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride: A Technical Guide to Potential Biological Targets

Introduction: Charting a Course for a Novel Scaffold

In the intricate world of drug discovery, the identification of a compound's biological targets is a critical milestone that illuminates its therapeutic potential and potential liabilities. The molecule at the center of this guide, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride, represents a scaffold with significant promise. While direct pharmacological data on this specific entity is nascent, its structural motifs are prevalent in a variety of biologically active agents. This technical guide will provide an in-depth exploration of the potential biological targets of this compound, drawing upon established structure-activity relationships of analogous molecules. Our approach is not merely a survey of possibilities but a logically structured investigation into the most probable protein families and pathways this molecule may modulate. For researchers and drug development professionals, this document will serve as a foundational resource for initiating a comprehensive target identification and validation cascade.

Core Structural Rationale: The 4-Aminopiperidine Carboxamide Moiety

The core structure of this compound, characterized by a 4-aminopiperidine ring linked to a cyclohexyl group via a carboxamide bridge, is a key determinant of its potential biological activity. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to present substituents in defined three-dimensional orientations, facilitating interactions with protein binding pockets. The 4-amino group provides a crucial hydrogen bonding donor and acceptor, while the carboxamide linker introduces a degree of rigidity and further hydrogen bonding capabilities. The lipophilic cyclohexyl group is likely to engage with hydrophobic pockets within target proteins. This combination of features suggests potential interactions with a range of protein classes, which will be explored in detail.

Section 1: G-Protein Coupled Receptors (GPCRs) - A Prime Suspect

GPCRs represent one of the largest and most successfully drugged protein families. The structural elements of our lead compound strongly suggest potential modulation of this receptor class.

Trace Amine-Associated Receptor 1 (TAAR1)

Scientific Rationale: Recent studies have identified compounds with a 4-(2-aminoethyl)piperidine-1-carboxamide core as potent agonists of TAAR1.[1][2] TAAR1 is a GPCR implicated in the modulation of monoaminergic systems, making it a promising target for neuropsychiatric disorders such as schizophrenia.[1] The 4-amino-N-cyclohexylpiperidine-1-carboxamide structure shares key pharmacophoric features with these known TAAR1 agonists, including a basic nitrogen atom and a carboxamide linker.

Proposed Mechanism of Interaction: The protonated aminopiperidine nitrogen likely forms a key ionic interaction with an acidic residue in the TAAR1 binding pocket. The carboxamide moiety can participate in hydrogen bonding with the receptor, while the cyclohexyl group may occupy a hydrophobic sub-pocket, contributing to binding affinity and potentially influencing agonist efficacy.

Experimental Validation Workflow: TAAR1 Engagement

Caption: Workflow for TAAR1 target validation.

Detailed Protocol: Radioligand Binding Assay for TAAR1

-

Objective: To determine the binding affinity (Ki) of this compound for human TAAR1.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human TAAR1.

-

Radioligand: [³H]-labeled TAAR1 agonist (e.g., [³H]-EPPTB).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known non-radioactive TAAR1 ligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific control.[3][4]

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.[5]

-

Section 2: Ion Channels - Gatekeepers of Cellular Excitability

The ability of small molecules to modulate ion channel function is a cornerstone of modern pharmacology. The 4-aminopiperidine scaffold is a well-established pharmacophore for certain ion channels.

N-type Voltage-Gated Calcium Channels (Ca_v2.2)

Scientific Rationale: A significant body of literature demonstrates that derivatives of 4-aminopiperidine are potent blockers of N-type calcium channels.[6][7] These channels are critical for neurotransmitter release at presynaptic terminals and are validated targets for the treatment of chronic pain. The structural resemblance of our compound to these known N-type calcium channel blockers makes this a high-priority target for investigation.

Proposed Mechanism of Interaction: It is hypothesized that the protonated 4-amino group interacts with the pore region of the channel, physically occluding the passage of calcium ions. The cyclohexyl group may interact with a hydrophobic region within the channel's inner vestibule, enhancing the affinity and duration of the block.

Experimental Validation Workflow: N-type Calcium Channel Blockade

Caption: Workflow for N-type calcium channel target validation.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To determine the inhibitory effect and IC50 of this compound on N-type calcium channels.

-

Materials:

-

A cell line stably expressing human Ca_v2.2 channels (e.g., HEK293 or CHO cells).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Intracellular solution (e.g., containing Cs-methanesulfonate to block potassium channels).

-

Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier).

-

Test compound solutions at various concentrations.

-

-

Procedure:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV).

-

Apply a depolarizing voltage step (e.g., to +10 mV) to elicit N-type calcium currents.[8][9]

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

-

At each concentration, record the peak current amplitude.

-

-

Data Analysis:

-

Measure the peak inward current at each test compound concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Section 3: Protein Kinases - Master Regulators of Cellular Processes

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The 4-aminopiperidine scaffold has been incorporated into potent kinase inhibitors.

Protein Kinase B (Akt)

Scientific Rationale: Several studies have reported the discovery of potent and selective inhibitors of Protein Kinase B (Akt) that feature a 4-amino-1-(heteroaryl)piperidine-4-carboxamide scaffold.[10][11][12][13] Akt is a key node in the PI3K signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[14] The structural similarity of our compound to the core of these inhibitors suggests it may also interact with the ATP-binding site of Akt.

Proposed Mechanism of Interaction: The aminopiperidine moiety could form hydrogen bonds with the hinge region of the Akt kinase domain, a common interaction motif for ATP-competitive inhibitors. The carboxamide and cyclohexyl groups would likely extend into the hydrophobic pocket of the ATP-binding site, contributing to affinity and selectivity.

Signaling Pathway: PI3K-Akt-mTOR

Caption: The PI3K-Akt-mTOR signaling pathway and the potential point of inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against Akt kinase.

-

Materials:

-

Recombinant human Akt enzyme.

-

A suitable peptide or protein substrate for Akt (e.g., GSK3α peptide).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Kinase reaction buffer.

-

Test compound.

-

Phosphocellulose paper or other separation matrix.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, set up the kinase reaction by adding the kinase buffer, substrate, and the test compound or vehicle control.

-

Add the Akt enzyme and pre-incubate.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.[5][15]

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting curve.

-

Section 4: Other Potential Targets of Interest

Sigma-1 (σ1) Receptor

Scientific Rationale: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions.[16] A number of piperidine-containing compounds have been identified as high-affinity ligands for the sigma-1 receptor.[17][18] The overall lipophilicity and the presence of a basic nitrogen in our compound of interest are consistent with the general pharmacophore for sigma-1 receptor ligands.

Experimental Approach: A radioligand binding assay using membranes from cells expressing the sigma-1 receptor and a specific radioligand like -pentazocine can be employed to determine the binding affinity.[19][20] Functional assays can then be used to determine if the compound acts as an agonist or antagonist.[21]

Cytochrome P450 (CYP) Enzymes

Scientific Rationale: Piperidine moieties are known to be metabolized by cytochrome P450 enzymes, and some piperidine-containing drugs can also act as inhibitors of these enzymes.[22][23][24] The N-dealkylation of the piperidine ring is a common metabolic pathway.[23] It is crucial to assess the interaction of this compound with major CYP isoforms (e.g., CYP3A4, CYP2D6) to understand its metabolic fate and potential for drug-drug interactions.

Experimental Approach: In vitro assays using human liver microsomes or recombinant CYP enzymes can be used to determine the metabolic stability of the compound and its potential to inhibit specific CYP isoforms.

Quantitative Data Summary

| Potential Target | Key Parameter | Anticipated Range | Rationale based on Analogs |

| TAAR1 | EC₅₀ (agonist) | 0.01 - 1 µM | Similar piperidine carboxamides show potent agonism.[1] |

| N-type Ca²⁺ Channel | IC₅₀ (blocker) | 0.1 - 10 µM | 4-aminopiperidine derivatives are known blockers.[6] |

| Akt Kinase | IC₅₀ (inhibitor) | 0.05 - 5 µM | Piperidine carboxamide core present in known inhibitors.[10][13] |

| Sigma-1 Receptor | Kᵢ (ligand) | 0.01 - 1 µM | Piperidine scaffold is a common feature of sigma-1 ligands.[17] |

Conclusion and Future Directions

This technical guide has delineated a rational, evidence-based framework for investigating the potential biological targets of this compound. Based on robust structure-activity relationships from the scientific literature, the most promising targets include the TAAR1 receptor, N-type voltage-gated calcium channels, and Protein Kinase B (Akt). Secondary targets of interest include the sigma-1 receptor and cytochrome P450 enzymes.

The provided experimental workflows and detailed protocols offer a clear path for the empirical validation of these hypotheses. A systematic execution of these studies will not only elucidate the primary mechanism of action of this novel compound but also provide critical insights into its potential therapeutic applications and safety profile. The journey from a promising scaffold to a potential therapeutic agent is arduous, but a well-defined target identification strategy, as outlined herein, is the essential first step.

References

-

C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels. (2008). PubMed. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PMC - NIH. [Link]

-

Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). NIH. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ResearchGate. [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

-

GPCR-radioligand binding assays. (2016). PubMed. [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. [Link]

-

Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). PMC - NIH. [Link]

-

Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). PubMed. [Link]

-

Ion channel electrophysiology in pharmaceutical research. (2007). Drug Discovery World. [Link]

-

Considerations and suggested workflow for in vitro kinase inhibitor... (n.d.). ResearchGate. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

-

Synthesis and biological activity of 4-aminopiperidine derivatives as N- type calcium channel antagonists. (n.d.). ResearchGate. [Link]

-